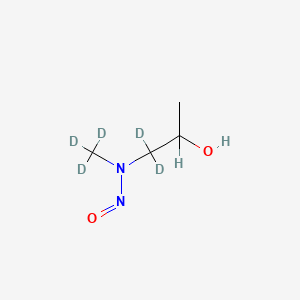![molecular formula C10H14O4S B14308112 [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid CAS No. 116013-01-5](/img/structure/B14308112.png)
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid typically involves the formation of the thiopyran ring followed by the introduction of the ethoxycarbonyl and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications due to their unique structural properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
作用機序
The mechanism of action of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ethoxycarbonyl and acetic acid groups can also modulate the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-4-yl]acetic acid: Similar structure but with a different position of the ethoxycarbonyl group.
[2-(Methoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid lies in its specific combination of functional groups and the position of these groups on the thiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
116013-01-5 |
|---|---|
分子式 |
C10H14O4S |
分子量 |
230.28 g/mol |
IUPAC名 |
2-(2-ethoxycarbonyl-3,6-dihydro-2H-thiopyran-3-yl)acetic acid |
InChI |
InChI=1S/C10H14O4S/c1-2-14-10(13)9-7(6-8(11)12)4-3-5-15-9/h3-4,7,9H,2,5-6H2,1H3,(H,11,12) |
InChIキー |
NYPNUHIDOMTBIC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C=CCS1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


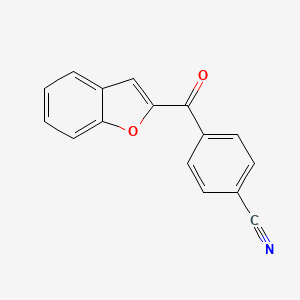
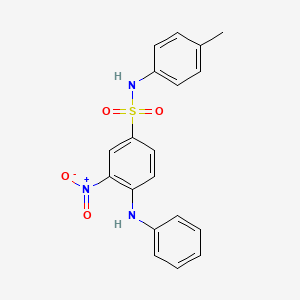
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

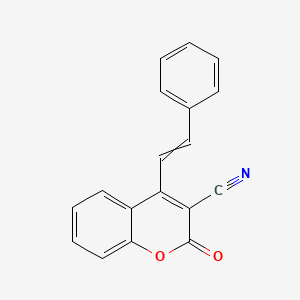
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
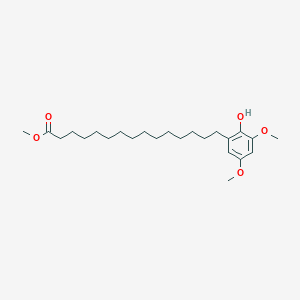
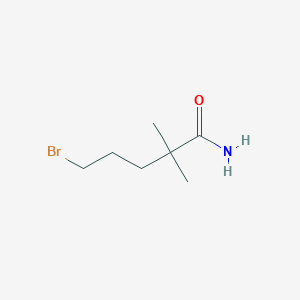
![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

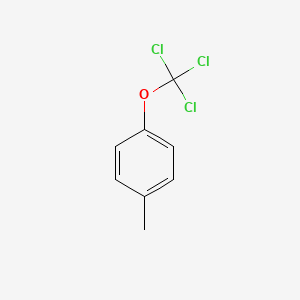
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
